1-(3-Methoxypropyl)piperidin-3-ol
Description
1-(3-Methoxypropyl)piperidin-3-ol is a piperidine derivative featuring a methoxypropyl substituent at the 1-position and a hydroxyl group at the 3-position of the piperidine ring. This compound is primarily utilized as a precursor or intermediate in the synthesis of bioactive molecules, including anticancer agents and serotonin receptor ligands . Its structural attributes, such as the ether-linked methoxy group and hydroxyl functionality, influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-(3-methoxypropyl)piperidin-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-7-3-6-10-5-2-4-9(11)8-10/h9,11H,2-8H2,1H3 |
InChI Key |
YMQOKFVVQLQWGX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Methoxypropyl vs. Amino-propyl: Increases basicity and solubility in acidic environments due to protonation, but may introduce toxicity risks .
- Positional Effects :
- 3-OH vs. 4-Piperidinyl : The hydroxyl at position 3 (3-ol) enables hydrogen bonding, influencing receptor binding specificity. In contrast, the 4-piperidinyl group in Prucalopride is critical for 5-HT4 receptor agonism .
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